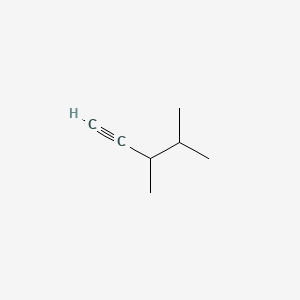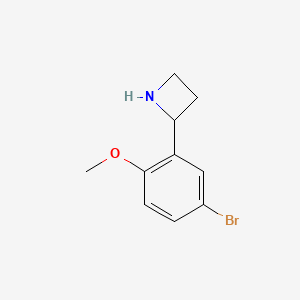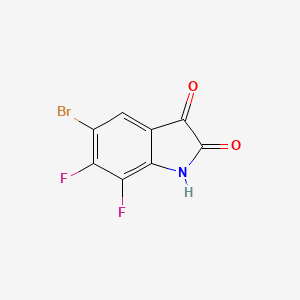
1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The incorporation of a fluoromethyl group into the cyclobutane ring structure imparts unique physicochemical properties to the molecule, making it a valuable building block in synthetic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the fluoromethylation of cyclobutane derivatives. One common method is the visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane . This process uses tris(trimethylsilyl)silane as both a hydrogen- and halogen atom transfer reagent to facilitate the formation of C(sp3)–CH2F bonds via a radical chain process .
Industrial Production Methods: Industrial production methods for this compound are still under development, with a focus on optimizing reaction conditions to achieve high yields and purity. The use of commercially available fluoroiodomethane and visible light activation offers a promising approach for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include fluorinated ketones, alcohols, aldehydes, and substituted cyclobutane derivatives.
Applications De Recherche Scientifique
1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of complex fluorinated molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Its unique properties make it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of fluorinated polymers
Mécanisme D'action
The mechanism of action of 1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Fluorometholone: A fluorinated corticosteroid used in ophthalmic treatments.
Fluoroquinolones: A class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.
Monofluoromethylated N-Heterocycles: Compounds with similar fluoromethyl groups used in medicinal chemistry.
Uniqueness: 1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure combined with the fluoromethyl and hydroxyl groups. This combination imparts distinct physicochemical properties, making it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H9FO3 |
|---|---|
Poids moléculaire |
148.13 g/mol |
Nom IUPAC |
1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H9FO3/c7-3-6(5(9)10)1-4(8)2-6/h4,8H,1-3H2,(H,9,10) |
Clé InChI |
WBRHYOYNTPYJEI-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(CF)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B13616953.png)
![4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile](/img/structure/B13616960.png)
![N-[(dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine](/img/no-structure.png)
![O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine](/img/structure/B13616977.png)

![2-(Pyrrolidin-3-ylmethyl)benzo[d]thiazole](/img/structure/B13616980.png)






